molecular formula C14H16N2 B073139 N,N-Diphenylethylenediamine CAS No. 1140-29-0

N,N-Diphenylethylenediamine

Cat. No. B073139
CAS RN: 1140-29-0
M. Wt: 212.29 g/mol
InChI Key: PADPKJACPLYMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diphenylethylenediamine, also known as DPEA, is a compound that has been widely used in scientific research due to its unique properties. It is a diamine compound with two phenyl groups attached to the nitrogen atoms. DPEA has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of N,N-Diphenylethylenediamine is not fully understood. However, it has been suggested that N,N-Diphenylethylenediamine can act as a radical scavenger and an antioxidant. It has also been reported to inhibit the formation of reactive oxygen species (ROS) and to protect cells from oxidative stress.

Biochemical And Physiological Effects

N,N-Diphenylethylenediamine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory and analgesic effects. In addition, N,N-Diphenylethylenediamine has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using N,N-Diphenylethylenediamine in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. In addition, N,N-Diphenylethylenediamine has a high melting point and is soluble in many organic solvents, which makes it easy to handle in the lab. However, one of the limitations of using N,N-Diphenylethylenediamine is its potential toxicity. It has been reported to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for research on N,N-Diphenylethylenediamine. One area of research is the development of N,N-Diphenylethylenediamine-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of N,N-Diphenylethylenediamine and its potential as an antioxidant and radical scavenger. In addition, further research is needed to determine the toxicity and safety of N,N-Diphenylethylenediamine in humans.

Synthesis Methods

The synthesis of N,N-Diphenylethylenediamine involves the condensation of aniline with benzaldehyde in the presence of an acid catalyst. The reaction yields N,N-Diphenylethylenediamine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N,N-Diphenylethylenediamine has been used in various fields of scientific research. In organic chemistry, it has been used as a building block for the synthesis of complex organic molecules. In biochemistry, N,N-Diphenylethylenediamine has been used as a ligand for metal ions and as a substrate for enzymes. In pharmacology, N,N-Diphenylethylenediamine has been investigated for its potential as a drug candidate for various diseases.

properties

CAS RN

1140-29-0

Product Name

N,N-Diphenylethylenediamine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N',N'-diphenylethane-1,2-diamine

InChI

InChI=1S/C14H16N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2

InChI Key

PADPKJACPLYMPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2

synonyms

N,N'-DIPHENYLETHYLENEDIAMINE

Origin of Product

United States

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